3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide
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Overview
Description
3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide is a quinoxaline derivative known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-7-fluoroquinoxaline-2-carboxamide with 2-hydroxyethylamine under controlled conditions to introduce the hydroxyethylamino group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, ensuring high yield and purity while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the N-oxide groups back to the parent quinoxaline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction can regenerate the parent quinoxaline structure .
Scientific Research Applications
3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoxaline 1,4-dioxide: Known for its antimicrobial activity.
2-Quinoxalinecarbonitrile derivatives: Studied for their anticancer properties.
Uniqueness
3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of amino, fluoro, and hydroxyethylamino groups makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C11H12FN5O4 |
---|---|
Molecular Weight |
297.24 g/mol |
IUPAC Name |
3-amino-7-fluoro-6-(2-hydroxyethylamino)-1,4-dioxidoquinoxaline-1,4-diium-2-carboxamide |
InChI |
InChI=1S/C11H12FN5O4/c12-5-3-7-8(4-6(5)15-1-2-18)17(21)10(13)9(11(14)19)16(7)20/h3-4,15,18H,1-2,13H2,(H2,14,19) |
InChI Key |
VDFSQUVEZQJBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1[N+](=C(C(=[N+]2[O-])C(=O)N)N)[O-])F)NCCO |
Origin of Product |
United States |
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